molecular formula C6H14N2O6S B1512932 Taurinamide succinate

Taurinamide succinate

Cat. No. B1512932
M. Wt: 242.25 g/mol
InChI Key: RSGVYPCRVAZWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurinamide succinate is a useful research compound. Its molecular formula is C6H14N2O6S and its molecular weight is 242.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Taurinamide succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taurinamide succinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Taurinamide succinate

Molecular Formula

C6H14N2O6S

Molecular Weight

242.25 g/mol

IUPAC Name

2-aminoethanesulfonamide;butanedioic acid

InChI

InChI=1S/C4H6O4.C2H8N2O2S/c5-3(6)1-2-4(7)8;3-1-2-7(4,5)6/h1-2H2,(H,5,6)(H,7,8);1-3H2,(H2,4,5,6)

InChI Key

RSGVYPCRVAZWJO-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)O.C(CS(=O)(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Take a suspension of 100 g of Cbz-Taurinamide in 1000 ml methanol, and 10% Pd/C (1.0 g) and subject to hydrogenation at 45-50 psi. Upon completion of the reaction filter the catalyst and add succinic acid (1.0 eq) to the solvent and distill off the solvent under vacuum to provide the title compound in about 90% yield as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.